(2S)-2-(2,4-difluorophenyl)oxirane
Overview
Description
(2S)-2-(2,4-Difluorophenyl)oxirane, also known as (2S)-2-difluoromethyloxirane, is an organic compound with the molecular formula C3H3F2O. It is a colorless liquid that is soluble in water and miscible with many organic solvents. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a starting material for the synthesis of other compounds. It is also a useful intermediate in the production of pharmaceuticals and other chemicals.
Scientific Research Applications
(2S)-2-(2,4-Difluorophenyl)oxirane has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the development of new catalysts, and the study of reaction mechanisms. It has also been used in the synthesis of pharmaceuticals and other chemicals, as well as in the production of polymers.
Mechanism of Action
The mechanism of action of (2S)-2-(2,4-difluorophenyl)oxirane is not well understood. It is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. It is also believed to act as a catalyst for various reactions, including the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. It is believed to be non-toxic, but it is not known if it has any effect on humans or other organisms.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-(2,4-difluorophenyl)oxirane in lab experiments include its low cost, its availability in large quantities, and its high reactivity. The main limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on (2S)-2-(2,4-difluorophenyl)oxirane should focus on further elucidating its mechanism of action and exploring its potential applications in pharmaceutical synthesis and other areas. Additionally, further studies should be undertaken to investigate its biochemical and physiological effects, as well as its potential toxicity. Finally, research should be conducted to develop more efficient and cost-effective methods for its synthesis.
Synthesis Methods
The synthesis of (2S)-2-(2,4-difluorophenyl)oxirane is usually accomplished through the reaction of 2-chloro-2,4-difluorobenzaldehyde with diethyl oxalate in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out at room temperature, with stirring, and the product is isolated by distillation.
properties
IUPAC Name |
(2S)-2-(2,4-difluorophenyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIKHXTPLYZNR-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851634-77-0, 851634-78-1 | |
Record name | (2R)-2-(2,4-difluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-2-(2,4-difluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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